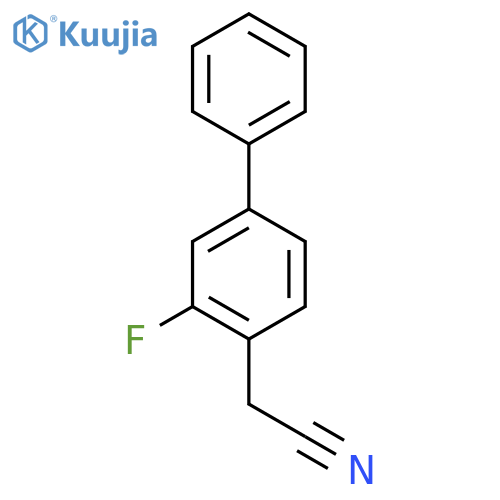Cas no 79212-67-2 (3-Fluorobiphenyl-4-acetonitrile)

79212-67-2 structure
商品名:3-Fluorobiphenyl-4-acetonitrile
CAS番号:79212-67-2
MF:C14H10FN
メガワット:211.234306812286
CID:4789920
3-Fluorobiphenyl-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-fluorobiphenyl-4-acetonitrile
- 3-Fluorobiphenyl-4-acetonitrile
-
- インチ: 1S/C14H10FN/c15-14-10-13(7-6-12(14)8-9-16)11-4-2-1-3-5-11/h1-7,10H,8H2
- InChIKey: IBLRXNVZKVSCJR-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1CC#N)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Fluorobiphenyl-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011002948-1g |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Alichem | A011002948-500mg |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A011002948-250mg |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 250mg |
$499.20 | 2023-09-01 |
3-Fluorobiphenyl-4-acetonitrile 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
79212-67-2 (3-Fluorobiphenyl-4-acetonitrile) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
